REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[C:7](=[O:27])[N:8]2[C:12](=[CH:13][C:14]=1[CH:15]([CH2:21][CH3:22])C(OCC)=O)[C:11]1([O:26][CH2:25][CH2:24][O:23]1)[CH2:10][CH2:9]2)(=[O:3])C.O.[OH-].[Li+]>CO>[CH2:21]([CH:15]1[C:14]2[CH:13]=[C:12]3[N:8]([CH2:9][CH2:10][C:11]43[O:23][CH2:24][CH2:25][O:26]4)[C:7](=[O:27])[C:6]=2[CH2:5][O:4][C:1]1=[O:3])[CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
759 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1C(N2CCC3(C2=CC1C(C(=O)OCC)CC)OCCO3)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
the residue was added first with about 10 ml of ice water
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(OCC=2C(N3CCC4(C3=CC21)OCCO4)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |